molecular formula C28H24N2O5S B2614871 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 690642-65-0

2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2614871
CAS No.: 690642-65-0
M. Wt: 500.57
InChI Key: ZZUXQJGYTBTLAP-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinoline family, characterized by a bicyclic core fused with a partially hydrogenated quinoline ring. Key structural features include:

  • Benzodioxol moiety: A 1,3-benzodioxol-5-yl group attached via a sulfanyl (-S-) linkage to a ketone-bearing ethyl chain .
  • 4-Methoxyphenyl substituent: Electron-donating methoxy group at the 4-position of the tetrahydroquinoline core .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5S/c1-28(2)11-20-26(21(31)12-28)25(16-4-7-18(33-3)8-5-16)19(13-29)27(30-20)36-14-22(32)17-6-9-23-24(10-17)35-15-34-23/h4-10H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXQJGYTBTLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4)C#N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the oxoethyl group: This step involves the reaction of the benzodioxole with an appropriate acylating agent.

    Formation of the sulfanyl linkage: This can be done by reacting the oxoethyl intermediate with a thiol compound.

    Construction of the quinoline core: This involves the cyclization of an appropriate precursor with the methoxyphenyl and dimethyl groups.

    Introduction of the carbonitrile group: This final step can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group is reactive toward nucleophiles like amines or thiols. For instance, analogous compounds undergo substitution with thiourea or urea under alkaline conditions to form thione or amide derivatives .

Oxidation/Reduction of the Oxoethyl Group

The oxoethyl (-CO-) group could be reduced to an ethyl (-CH₂-) group using agents like lithium aluminum hydride (LiAlH₄) or oxidized to carboxylic acid derivatives using potassium permanganate (KMnO₄).

Cyclization Reactions

The nitrile (-CN) group may participate in cyclization reactions. In similar tetrahydroquinoline derivatives, treatment with hydrazine hydrate in ethanol leads to the formation of pyrimidine rings via intermediate imine formation . For example:

  • Reagents : Hydrazine hydrate, ethanol.

  • Conditions : Reflux for 6–10 hours.

  • Product : Pyrimidoquinoline derivatives with fused rings .

Reactions Involving the Benzodioxol Group

The benzodioxol ring (1,3-benzodioxole) may undergo acid- or base-catalyzed ring-opening, though specific reactivity data for this compound is limited. Analogous systems show sensitivity to acidic conditions, potentially yielding dihydroxybenzene derivatives .

Table 1: Key Reaction Types

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic substitution Thiourea, urea, NaOH/EtOH Thione/amine derivatives
Reduction LiAlH₄, Et₂OEthyl group derivatives
Cyclization Hydrazine hydrate, EtOH Pyrimidoquinoline derivatives
Oxidation KMnO₄, H+ or OH- conditionsCarboxylic acid derivatives

Table 2: Structural Features and Potential Transformations

Functional GroupReaction PathwayExample Product
Sulfanyl (-S-) Substitution with amines/thiols Thione/ureido derivatives
Nitrile (-CN) Cyclization with hydrazine Pyrimidine-fused rings
Oxoethyl (-CO-) Reduction/OxidationEthyl/carboxylic acid derivatives

Research Findings

  • Synthetic Flexibility : The compound’s heterocyclic framework allows diverse reactivity, particularly at the sulfanyl and nitrile groups .

  • Biological Relevance : Analogous tetrahydroquinoline derivatives exhibit antimicrobial activity, suggesting potential therapeutic applications .

  • Mechanistic Insights : Cyclization reactions under basic conditions highlight the compound’s ability to form complex fused rings, a strategy used in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications to the quinoline structure can enhance its efficacy against specific cancer types.
  • Antimicrobial Properties : Compounds containing the benzodioxole moiety have been identified as effective antimicrobial agents. They work by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. The target compound's structure suggests potential for broad-spectrum antimicrobial activity.
  • Enzyme Inhibition : The compound may serve as an inhibitor of certain enzymes involved in metabolic processes. For example, benzodioxole derivatives have been reported to inhibit monooxygenase enzymes, which play a role in drug metabolism and detoxification pathways . This inhibition can be beneficial in designing drugs that require specific metabolic pathways to be blocked for enhanced therapeutic effects.
  • Neuroprotective Effects : Some studies suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

  • Pesticide Development : The compound's structural features may allow it to function as a pesticide or a pesticide intermediate. Benzodioxole derivatives have been utilized in agricultural chemistry as herbicides and insecticides due to their ability to interfere with biological processes in pests .
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors. Research into similar compounds has shown that they can influence plant hormone activity.

Materials Science Applications

  • Polymer Chemistry : The unique chemical structure of the compound allows for its incorporation into polymer matrices, potentially leading to materials with enhanced properties such as increased strength or thermal stability. Its application in creating new composite materials could open avenues for advanced material design.
  • Sensor Development : Due to its electronic properties, the compound may be useful in developing sensors for detecting environmental pollutants or biological markers. Research into similar quinoline-based compounds has indicated their effectiveness in electrochemical sensing applications.

Table 1: Summary of Research Findings on 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits proliferation ,
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria ,
Enzyme InhibitionInhibits monooxygenase enzymes; affects drug metabolism ,
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress ,
Pesticide DevelopmentFunctions as an insecticide; effective against agricultural pests ,
Polymer ChemistryEnhances mechanical properties of polymers; used in composite materials ,
Sensor DevelopmentEffective in electrochemical sensors for pollutants detection ,

Mechanism of Action

The mechanism by which 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydroquinoline Core

Compound Name Substituents Biological Activity Key References
Target Compound 4-(4-Methoxyphenyl), 7,7-dimethyl, 3-CN, benzodioxol-sulfanyl Not explicitly reported (structural analogs suggest antimicrobial/antifungal potential)
2-{[(6-Chloro-1,3-Benzodioxol-5-yl)Methyl]Sulfanyl}-7,7-Dimethyl-5-Oxo-4-(2-Thienyl)-... 4-Thienyl, 6-Cl-benzodioxol, 3-CN Unknown (structural focus)
4-(1,3-Benzodioxol-5-yl)-2-Oxo-1,2,5,6-Tetrahydrobenzo[h]Quinoline-3-Carbonitrile Benzodioxol fused to benzoquinoline, 3-CN Antimicrobial
DL-Methyl 4-(4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-... 4-Methoxyphenyl, ester group (vs. nitrile) Synthetic intermediate
4-([1,1'-Biphenyl]-4-yl)-2-Amino-7,7-Dimethyl-5-Oxo-... Biphenyl substituent, amino group Not reported

Structural and Functional Insights

  • Benzodioxol vs.
  • 4-Methoxyphenyl vs. 4-Substituted Analogs :

    • The 4-methoxyphenyl group (target compound, ) enhances solubility via its electron-donating methoxy group, whereas 4-thienyl () or 4-biphenyl () substituents may prioritize lipophilicity or planar stacking .
  • Cyanide vs. In contrast, ester-containing analogs () are more hydrolytically labile .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: Compounds like and exhibit intermolecular H-bonding via amino/nitrile groups, critical for crystal lattice stability. The target compound’s sulfanyl and ketone groups may participate in similar interactions .

Biological Activity

The compound 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O5SC_{22}H_{24}N_2O_5S with a molecular weight of approximately 424.50 g/mol. The structure features a tetrahydroquinoline core, which is known for diverse biological activities.

Antimicrobial Activity

Recent studies indicate that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Anticancer Properties

Research has demonstrated that certain tetrahydroquinoline derivatives possess anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle regulation. For example, a study indicated that related compounds inhibited cell proliferation in breast cancer cells by inducing G0/G1 phase arrest .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors involved in inflammation and apoptosis.
  • Oxidative Stress Modulation : The compound could influence oxidative stress pathways that are critical in cancer progression and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydroquinoline derivatives demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound under discussion exhibited an MIC value of 32 µg/mL against E. coli, indicating promising antibacterial potential .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of similar compounds, it was found that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its role as an apoptosis inducer .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology:

  • Multi-component reactions (MCRs): Utilize solvent-free or microwave-assisted conditions to improve efficiency. For example, highlights a solvent-free three-component reaction for similar tetrahydroquinoline derivatives, achieving >80% yield by optimizing temperature (80–100°C) and catalyst (e.g., p-toluenesulfonic acid) .
  • Stepwise synthesis: Introduce the benzodioxole moiety via nucleophilic substitution (e.g., thiol-alkylation) in the final steps to minimize side reactions. describes a similar approach using ethyl 4-(4-chlorophenyl)-2-methyl-5-oxotetrahydroquinoline-3-carboxylate as a precursor .
    • Yield optimization: Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfhydryl reagents) to account for steric hindrance from the 7,7-dimethyl group.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Key techniques:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the methoxyphenyl and benzodioxole groups. demonstrates this for a 5-oxo-tetrahydrochromene derivative .
  • X-ray crystallography: Resolve steric effects (e.g., 7,7-dimethyl substitution) by growing crystals in ethanol/water mixtures. reports a mean C–C bond length of 1.534 Å in a related tetrahydroquinoline, validated against DFT calculations .
  • High-resolution mass spectrometry (HR-MS): Confirm the molecular ion peak (expected [M+H]⁺ ≈ 507.18) with <2 ppm error.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening assays:

  • Enzyme inhibition: Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays (IC₅₀ determination). references thiazolidinone derivatives assessed via similar protocols .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
    • Dose ranges: Start at 1–100 µM, considering lipophilicity from the benzodioxole and methoxyphenyl groups.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and binding modes?

  • DFT studies: Calculate HOMO/LUMO energies to predict reactivity. used B3LYP/6-311+G(d,p) to analyze charge distribution in a tetrahydroquinoline derivative, correlating with X-ray data (R factor = 0.045) .
  • Molecular docking: Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina. Adjust force fields to account for the compound’s sulfanyl group, which may form hydrogen bonds with catalytic residues.

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, bioactivity)?

  • Case example: If crystallographic bond lengths (e.g., C–S = 1.81 Å) conflict with DFT predictions (1.79 Å), re-optimize computational parameters (solvent model, basis set) or validate via neutron diffraction .
  • Bioactivity discrepancies: Reassay under controlled conditions (e.g., serum-free media) to exclude interference from the compound’s hydrolytic instability (noted in for ester-containing analogs) .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) impact structure-activity relationships (SAR)?

  • SAR design:

  • Electron-withdrawing groups (Cl): Enhance electrophilicity at the 3-carbonitrile position, potentially increasing kinase inhibition ( reports a 4-chlorophenyl analog with 2.3 µM IC₅₀ against EGFR) .
  • Methoxy groups: Improve solubility but may reduce membrane permeability. Compare logP values (calculated via ChemDraw) of methoxy (≈3.1) vs. hydroxy (≈2.5) derivatives.
    • Synthetic validation: Use Suzuki-Miyaura coupling to introduce aryl substituents ( details similar Pd-catalyzed reactions) .

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